molecular formula C30H21FN2O B11577175 (3E)-3-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11577175
M. Wt: 444.5 g/mol
InChI Key: SPSDFQJEYLRXFN-OVVQPSECSA-N
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Description

(3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a dihydroindolone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzylamine with indole-3-carbaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization with phenylhydrazine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **(3E)-3-({1-[(4-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **(3E)-3-({1-[(4-METHOXYPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The presence of the fluorophenyl group in (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro, bromo, and methoxy analogs.

Properties

Molecular Formula

C30H21FN2O

Molecular Weight

444.5 g/mol

IUPAC Name

(3E)-3-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C30H21FN2O/c31-23-16-14-21(15-17-23)19-32-20-22(25-10-4-6-12-28(25)32)18-27-26-11-5-7-13-29(26)33(30(27)34)24-8-2-1-3-9-24/h1-18,20H,19H2/b27-18+

InChI Key

SPSDFQJEYLRXFN-OVVQPSECSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F)/C2=O

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F)C2=O

Origin of Product

United States

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